Cas no 945985-98-8 (1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea)

1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea structure
945985-98-8 structure
Nom du produit:1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea
Numéro CAS:945985-98-8
Le MF:C28H26F6N4O
Mégawatts:548.52266740799
CID:4522996

1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea Propriétés chimiques et physiques

Nom et identifiant

    • 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)urea
    • 1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea
    • N-[3,5-Bis(trifluoromethyl)phenyl]-N′-(9R)-cinchonan-9-ylurea (ACI)
    • Piscine à noyau: 1S/C28H26F6N4O/c1-2-16-15-38-10-8-17(16)11-24(38)25(22-7-9-35-23-6-4-3-5-21(22)23)37-26(39)36-20-13-18(27(29,30)31)12-19(14-20)28(32,33)34/h2-7,9,12-14,16-17,24-25H,1,8,10-11,15H2,(H2,36,37,39)/t16-,17-,24+,25+/m0/s1
    • La clé Inchi: VNRLCKBQNVNWFW-WAJMBDEPSA-N
    • Sourire: [C@@H](C1C=CN=C2C=CC=CC=12)([C@H]1C[C@@H]2CC[N@@]1C[C@@H]2C=C)NC(=O)NC1C=C(C(F)(F)F)C=C(C(F)(F)F)C=1

Propriétés calculées

  • Qualité précise: 548.20108044 g/mol
  • Masse isotopique unique: 548.20108044 g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 2
  • Nombre de récepteurs de liaison hydrogène: 9
  • Comptage des atomes lourds: 39
  • Nombre de liaisons rotatives: 5
  • Complexité: 859
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 1
  • Nombre non défini de stéréocentres atomiques: 3
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 57.3
  • Poids moléculaire: 548.5
  • Le xlogp3: 5.8

1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
eNovation Chemicals LLC
Y1257743-100mg
N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea
945985-98-8 98%
100mg
$165 2024-06-05
1PlusChem
1P01KYP6-100mg
N-​[3,​5-​Bis(trifluoromethyl)​phenyl]​-​N-​(9R)​-​cinchonan-​9-​ylurea
945985-98-8 95%
100mg
$191.00 2024-04-19
1PlusChem
1P01KYP6-50mg
N-​[3,​5-​Bis(trifluoromethyl)​phenyl]​-​N-​(9R)​-​cinchonan-​9-​ylurea
945985-98-8 95%
50mg
$133.00 2024-04-19
eNovation Chemicals LLC
Y1257743-100mg
N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea
945985-98-8 98%
100mg
$155 2025-02-19
eNovation Chemicals LLC
Y1257743-100mg
N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea
945985-98-8 98%
100mg
$155 2025-02-26
Ambeed
A1205861-250mg
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)urea
945985-98-8 98%
250mg
$177.0 2025-02-25
eNovation Chemicals LLC
Y1257743-250mg
N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea
945985-98-8 98%
250mg
$205 2025-03-20
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
lj0460-50mg
N-​[3,​5-​Bis(trifluoromethyl)​phenyl]​-​N'-​(9R)​-​cinchonan-​9-​ylurea
945985-98-8 98%,99%e.e.
50mg
¥870.0 2024-07-19
abcr
AB589377-100mg
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(9R)-cinchonan-9-ylurea, 95%; .
945985-98-8 95%
100mg
€160.00 2024-07-24
Ambeed
A1205861-50mg
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)urea
945985-98-8 98%
50mg
$71.0 2024-05-30

1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate ,  Diphenylphosphoryl azide Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 24 h, rt; rt → 50 °C; 10 h, 50 °C
1.2 Reagents: Triphenylphosphine ;  15 h, 50 °C; 50 °C → rt
1.3 Reagents: Water ;  24 h, rt
1.4 Solvents: Tetrahydrofuran ;  overnight, rt
Référence
Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides
Miyaji, Ryota; Wada, Yuuki; Matsumoto, Akira; Asano, Keisuke; Matsubara, Seijiro, Beilstein Journal of Organic Chemistry, 2017, 13, 1518-1523

Synthetic Routes 2

Conditions de réaction
1.1 Solvents: Dichloromethane ;  0.5 h, 0 °C; 10 h, rt
Référence
Highly enantioselective decarboxylative protonation of α-aminomalonates mediated by thiourea cinchona alkaloid derivatives: access to both enantiomers of cyclic and acyclic α-aminoacids
Amere, Mukkanti; Lasne, Marie-Claire; Rouden, Jacques, Organic Letters, 2007, 9(14), 2621-2624

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ;  rt → 0 °C
1.2 Reagents: Diethyl azodicarboxylate ,  Diphenylphosphoryl azide Solvents: Tetrahydrofuran ;  0 °C; 24 h, 0 °C → rt; 25 h, rt → 50 °C; 50 °C → rt
1.3 Reagents: Water ;  24 h, rt
1.4 Solvents: Tetrahydrofuran ;  rt; overnight, rt
Référence
Bifunctional Organocatalysts for the Enantioselective Synthesis of Axially Chiral Isoquinoline N-Oxides
Miyaji, Ryota; Asano, Keisuke; Matsubara, Seijiro, Journal of the American Chemical Society, 2015, 137(21), 6766-6769

Synthetic Routes 4

Conditions de réaction
Référence
Asymmetric Synthesis of Spiro-3,3'-cyclopropyl Oxindoles via Vinylogous Michael Initiated Ring Closure Reaction
Manna, Abhijit; Joshi, Harshit; Singh, Vinod K., Journal of Organic Chemistry, 2022, 87(24), 16755-16766

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate ,  Diphenylphosphoryl azide Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 24 h, rt; rt → 50 °C; 25 h, 50 °C; 50 °C → rt
1.2 Reagents: Water ;  24 h, rt
1.3 Solvents: Tetrahydrofuran ;  rt; overnight, rt
Référence
Asymmetric chroman synthesis via an intramolecular oxy-Michael addition by bifunctional organocatalysts
Miyaji, Ryota; Asano, Keisuke; Matsubara, Seijiro, Organic & Biomolecular Chemistry, 2014, 12(1), 119-122

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate ,  Diphenylphosphoryl azide Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 24 h, rt; rt → 50 °C; 25 h, 50 °C; 50 °C → rt
1.2 Solvents: Water ;  24 h, rt
1.3 Solvents: Tetrahydrofuran ;  rt; overnight, rt
Référence
Induction of Axial Chirality in 8-Arylquinolines through Halogenation Reactions Using Bifunctional Organocatalysts
Miyaji, Ryota; Asano, Keisuke ; Matsubara, Seijiro, Chemistry - A European Journal, 2017, 23(42), 9996-10000

Synthetic Routes 7

Conditions de réaction
Référence
One-Pot Asymmetric Nitro-Mannich/Hydroamination Cascades for the Synthesis of Pyrrolidine Derivatives: Combining Organocatalysis and Gold Catalysis
Barber, David M.; Duris, Andrej; Thompson, Amber L.; Sanganee, Hitesh J.; Dixon, Darren J., ACS Catalysis, 2014, 4(2), 634-638

Synthetic Routes 8

Conditions de réaction
Référence
One-Pot Catalytic Enantioselective Synthesis of Tetrahydropyridines via a Nitro-Mannich/Hydroamination Cascade
Barber, David M.; Sanganee, Hitesh J.; Dixon, Darren J., Organic Letters, 2012, 14(20), 5290-5293

Synthetic Routes 9

Conditions de réaction
1.1 Solvents: Tetrahydrofuran ;  16 h, rt
Référence
Catalytic Asymmetric Intramolecular Bromolactonization of α,β-Unsaturated Ketones
Liu, Shenghui; He, Hailong; Gan, Min; Yi, Peng; Jiang, Xiaojian, Synlett, 2019, 30(12), 1474-1478

Synthetic Routes 10

Conditions de réaction
1.1 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
Référence
Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(8a,9S)-6'-methoxycinchonan-9-yl]-; urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-(9R)-cinchonan-9-yl-
Dixon, Darren; Fuentes de Arriba, Angel L., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-6

Synthetic Routes 11

Conditions de réaction
1.1 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 3 h, rt
Référence
Enantio- and diastereoselective Michael additions of C-succinimidyl esters to nitro olefins using cinchonine-derived bifunctional organocatalysts
Jakubec, Pavol; Cockfield, Dane M.; Hynes, Peter S.; Cleator, Ed; Dixon, Darren J., Tetrahedron: Asymmetry, 2011, 22(11), 1147-1155

1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea Raw materials

1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea Preparation Products

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